molecular formula C23H21ClN2O4 B4200046 2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No. B4200046
M. Wt: 424.9 g/mol
InChI Key: MTIVVBFMVADFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various applications. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to stimulate fatty acid oxidation and improve endurance in animal models.

Mechanism of Action

2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating energy metabolism. PPARδ activation leads to increased fatty acid oxidation and glucose uptake, as well as improved mitochondrial function. These effects result in increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. In addition, this compound has been shown to improve mitochondrial function, leading to increased energy production and improved endurance.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide in lab experiments is its ability to improve endurance and metabolic function in animal models, which can be useful in studying various diseases and conditions. However, one limitation of using this compound is its potential for off-target effects, as well as its potential to cause cancer in long-term studies.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide, including studying its potential use in treating metabolic disorders such as diabetes and obesity, as well as its potential use in preventing cancer. In addition, future research could focus on optimizing the dosing and administration of this compound to minimize potential side effects and maximize its therapeutic potential.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide has been extensively studied for its potential use in various applications, including improving endurance, treating metabolic disorders, and preventing cancer. Animal studies have shown that this compound can increase endurance by up to 70%, as well as improve insulin sensitivity and reduce inflammation. In addition, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.

properties

IUPAC Name

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]-4-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-16-11-12-19(25-22(27)14-29-17-7-3-2-4-8-17)20(13-16)26-23(28)15-30-21-10-6-5-9-18(21)24/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIVVBFMVADFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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